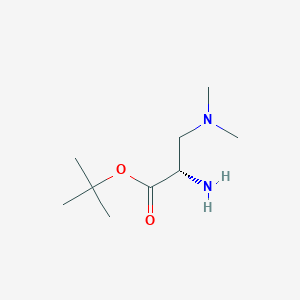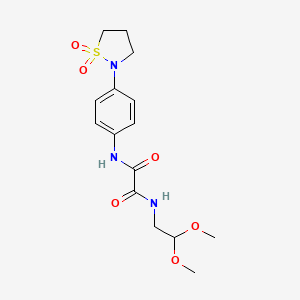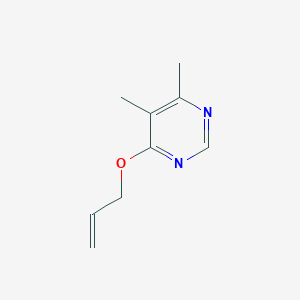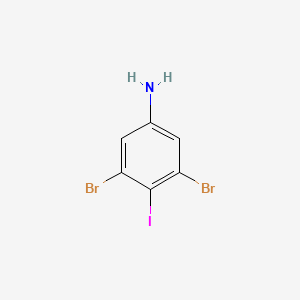![molecular formula C42H42N2O5S B2388550 L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]- CAS No. 1037589-70-0](/img/structure/B2388550.png)
L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-
説明
“L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-” is a complex organic compound. It has a molecular formula of C21H24N2O4 . This compound is a derivative of L-Lysine, an essential amino acid, which has been modified with a fluorenylmethyloxycarbonyl (Fmoc) group .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group attached to the L-Lysine molecule . The average mass of the molecule is 368.426 Da and the monoisotopic mass is 368.173615 Da .科学的研究の応用
Biomedical Applications
Fmoc-L-Lys(Mpa(Trt))-OH is used in the creation of peptide-based hydrogels (PHGs) . These PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are used as drug delivery systems and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-derivatives of a series of synthetic hydrogel-forming amphiphilic cationic peptides, which contain an aliphatic region and a Lys residue, have been proposed as a scaffold for bioprinting applications . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Gelification Process
The Fmoc-derivatives of the series K peptides keep their capability to gel . This gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences, such as van der Waals, hydrogen bonding, and π–π stacking .
Organogel Formation
Fmoc or Boc mono-substituted cyclo (L-Lys-L-Lys)s, synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O], respectively, served as organogelators . These organogelators enabled to form stable thermo-reversible organogels in alcoholic, substituted benzene and chlorinated solvents .
Nanofiber, Nanoribbon, and Nanotube Network Structures
The transmission electron microscopy (TEM) and scanning electron microscopy (SEM) observations reveal that these gelators self-assembled into 3D nanofiber, nanoribbon, or nanotube network structures .
Fluorescence Spectrum
The fluorescence spectrum of compound 2 in 1,2-dichloroethane and benzene demonstrates that the emission peak of Fmoc at 320 nm has red-shifted and the intensity decreases gradually, while the intensity of the emission peak at 460 nm substantially enhances as a function of concentration . This indicates the existence of π - π stacking interactions and the formation of J-type aggregates .
Matrix Metalloproteinase (MMP) Research
FRET peptide substrates, which can be synthesized using Fmoc-L-Lys(Mpa(Trt))-OH, have been used in different applications of matrix metalloproteinase (MMP) research . These applications include high-throughput screening (HTS) of collagenolytic MMPs, identification and development of selective, exosite-binding MMP inhibitors, and measurement of MMP activity in biological fluids and cellular environments .
Synthesis of Cyclo (L-Lys-L-Lys)s
Fmoc or Boc mono-substituted cyclo (L-Lys-L-Lys)s were synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O], respectively . The resulted mono-substituted cyclo (L-Lys-L-Lys)s served as organogelators .
作用機序
Target of Action
Fmoc-L-Lys(Mpa(Trt))-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that it is being used to build. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
The compound Fmoc-L-Lys(Mpa(Trt))-OH operates by providing protection to the amino acid Lysine during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, while the Mpa(Trt) group protects the side chain amino group . These protecting groups prevent unwanted side reactions during the synthesis process . Once the desired peptide sequence has been assembled, the protecting groups can be removed to yield the final product .
Biochemical Pathways
Fmoc-L-Lys(Mpa(Trt))-OH is involved in the biochemical pathway of peptide synthesis . This process involves the stepwise addition of amino acids to a growing peptide chain. The compound’s role in this pathway is to ensure that the correct peptide sequence is formed by preventing unwanted side reactions .
Pharmacokinetics
Instead, its properties are more relevant to its stability and reactivity in the context of chemical synthesis .
Result of Action
The result of Fmoc-L-Lys(Mpa(Trt))-OH’s action is the successful synthesis of the desired peptide sequence . By protecting specific functional groups on the Lysine amino acid, it allows for the precise assembly of peptide sequences .
Action Environment
The action of Fmoc-L-Lys(Mpa(Trt))-OH is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, solvent, and pH can affect the efficiency of the synthesis process . Optimal conditions are usually determined empirically and can vary depending on the specific sequence being synthesized .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(3-tritylsulfanylpropanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H42N2O5S/c46-40(27-29-51-43(31-16-4-1-5-17-31,32-18-6-2-7-19-32)33-20-8-3-9-21-33)44-28-15-14-26-39(41(47)48)45-42(49)50-30-38-36-24-12-10-22-34(36)35-23-11-13-25-37(35)38/h1-13,16-25,38-39H,14-15,26-30H2,(H,44,46)(H,45,49)(H,47,48)/t39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDYYMRTBHTZGO-KDXMTYKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H42N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123303 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]- | |
CAS RN |
1037589-70-0 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1037589-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(Z)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]cyclohexanecarboxamide](/img/structure/B2388470.png)



![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2388477.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2388478.png)

![2-(4-Nitrobenzenesulfonyl)-octahydrocyclopenta[c]pyrrol-4-amine hydrochloride](/img/structure/B2388480.png)


![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2388488.png)
